beta-Histine-d3

LC-MS/MS Bioanalysis Internal Standard

β-Histine-d3 is a deuterated internal standard engineered for LC-MS/MS betahistine assays. The three deuterium atoms on the methylamino group provide a +3 Da mass shift, eliminating co-elution interference with the analyte and ensuring selective detection. This labeling strategy avoids the chromatographic shifts seen with higher deuterium incorporation, making it the preferred choice for validated methods. It is supplied with documented purity (≥98%) and isotopic enrichment (99 atom % D), supporting ANDA method validation and QC workflows. Unlabeled betahistine cannot substitute for this standard.

Molecular Formula C8H12N2
Molecular Weight 139.216
CAS No. 244094-70-0
Cat. No. B562815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Histine-d3
CAS244094-70-0
SynonymsN-(Methyl-d3)-2-pyridineethanamine;  2-[β-(Methyl-d3)aminoethyl]pyridine;  2-[2-(Methyl-d3)aminoethyl]pyridine;  Betahistine;  N-(Methyl-d3)-N-[2-(pyridin-2-yl)ethyl]amine;  NSC 42617-d3;  Y-G 14-d3;  [2-(2-Pyridyl)ethyl](methyl-d3)amine;  _x000B_
Molecular FormulaC8H12N2
Molecular Weight139.216
Structural Identifiers
SMILESCNCCC1=CC=CC=N1
InChIInChI=1S/C8H12N2/c1-9-7-5-8-4-2-3-6-10-8/h2-4,6,9H,5,7H2,1H3/i1D3
InChIKeyUUQMNUMQCIQDMZ-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Histine-d3 (CAS 244094-70-0): Procurement Guide for Stable Isotope-Labeled Betahistine Analytical Standards


Beta-Histine-d3 (CAS 244094-70-0) is a deuterated analog of betahistine, a histamine-like antivertigo drug, wherein three hydrogen atoms on the methylamino group are replaced with deuterium (d3) . With a molecular formula of C8H9D3N2 and a molecular weight of 139.21 g/mol [1], it serves primarily as an internal standard for the quantification of betahistine and its metabolites via LC-MS/MS or GC-MS [2]. The stable isotope labeling ensures co-elution with the analyte while providing a distinct mass shift (typically +3 Da) for selective detection, mitigating matrix effects and enhancing quantitative accuracy .

Why Generic Substitution Fails: Beta-Histine-d3 vs. Unlabeled Betahistine and Alternative Isotopologues


Generic substitution of beta-Histine-d3 with unlabeled betahistine or alternative isotopologues (e.g., d4, d6, or 13C-labeled analogs) is precluded by the stringent requirements of quantitative LC-MS/MS workflows. Unlabeled betahistine cannot serve as an internal standard due to its identical mass and retention time, leading to co-elution and inability to differentiate analyte from standard [1]. Among deuterated analogs, the d3 substitution pattern on the methylamino group offers a critical balance: a sufficient mass shift (+3 Da) to avoid isotopic overlap with the analyte (m/z 137.1 → 94.0) while minimizing deuterium isotope effects on chromatographic retention compared to higher deuterium incorporation (e.g., d4 or d6) [2]. Furthermore, beta-Histine-d3 is specifically characterized for use in betahistine assays, with documented purity (≥98-99%) and isotopic enrichment (≥99 atom % D) , whereas alternative labels (e.g., 13C,d3 dual-labeled) may introduce unnecessary complexity or cost without proportional analytical benefit for routine quantification .

Beta-Histine-d3: Quantifiable Differentiation vs. Unlabeled Betahistine and Alternative Isotopologues


Mass Spectrometric Differentiation: Beta-Histine-d3 vs. Unlabeled Betahistine

In a validated LC-MS/MS assay for betahistine in human plasma, beta-Histine-d3 was employed as the internal standard, enabling quantification of the analyte over a linear range of 10.00-501.20 pg/mL [1]. The MS/MS detection monitored the transition m/z 137.1→94.0 for betahistine and m/z 140.2→94.10 for the internal standard, demonstrating a +3.1 Da mass shift that precludes isotopic cross-talk [1].

LC-MS/MS Bioanalysis Internal Standard

Purity and Isotopic Enrichment: Beta-Histine-d3 vs. Unlabeled and Alternative Labeled Betahistine

Beta-Histine-d3 is commercially available with a purity of ≥98-99% and an isotopic enrichment of 99 atom % D . This high enrichment ensures minimal unlabeled betahistine contamination, which is critical for accurate quantification in isotope dilution assays .

Analytical Chemistry Reference Standards Quality Control

Chromatographic Co-Elution and Isotope Effect Mitigation: Beta-Histine-d3 vs. Higher Deuterated Analogs

Deuterium isotope effects can alter chromatographic retention times, potentially causing separation between the analyte and internal standard [1]. Beta-Histine-d3, with three deuterium atoms specifically on the methylamino group, minimizes such effects compared to higher deuterium incorporation (e.g., d4, d6), ensuring near-identical retention times and robust correction for matrix effects .

LC-MS/MS Isotope Effects Method Development

Regulatory Compliance and Method Validation Suitability: Beta-Histine-d3 vs. Uncharacterized Internal Standards

Beta-Histine-d3 is supplied with detailed characterization data compliant with regulatory guidelines, facilitating its use in Abbreviated New Drug Application (ANDA) submissions and quality-controlled (QC) environments [1]. This level of documentation is often absent for unlabeled betahistine or less rigorously characterized stable isotope-labeled analogs, which may require additional in-house characterization .

Regulatory Science Bioanalytical Method Validation ANDA

Beta-Histine-d3: Optimal Application Scenarios in Bioanalysis and Pharmaceutical Development


Quantitative Bioanalysis of Betahistine in Plasma for Pharmacokinetic Studies

Beta-Histine-d3 is the preferred internal standard for LC-MS/MS quantification of betahistine in human plasma, enabling precise measurement over a linear range of 10.00-501.20 pg/mL with intra- and inter-day precision within 1.1–1.6% and 0.2–0.54%, respectively [1]. This application is critical for pharmacokinetic studies in drug development and therapeutic drug monitoring.

Method Validation and Quality Control in ANDA Submissions

As a fully characterized stable isotope-labeled standard, beta-Histine-d3 supports analytical method validation (AMV) and quality control (QC) applications for Abbreviated New Drug Applications (ANDA), ensuring compliance with FDA and EMA guidelines [2]. Its high purity (≥98-99%) and isotopic enrichment (99 atom % D) provide the necessary reliability for regulatory scrutiny .

Metabolite Tracing and Metabolic Pathway Studies

The deuterium label on the methylamino group of beta-Histine-d3 enables tracking of betahistine and its major metabolite, 2-pyridylacetic acid (2-PAA), in metabolic pathway studies using LC-MS/MS [3]. This facilitates investigations into betahistine's metabolism and potential drug-drug interactions, leveraging the stable isotope as a tracer for quantitative analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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